Urea, 1-hexanoyl-2-thio-
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Overview
Description
Urea, 1-hexanoyl-2-thio-, also known as hexanoylthiourea, is an organosulfur compound. It is structurally similar to urea, with the key difference being the substitution of an oxygen atom with a sulfur atom, indicated by the prefix “thio-”. This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoylthiourea can be synthesized through the reaction of hexanoyl chloride with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexanoyl chloride+Thiourea→Hexanoylthiourea+HCl
Industrial Production Methods
On an industrial scale, the production of hexanoylthiourea involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Hexanoylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers
Mechanism of Action
The mechanism of action of hexanoylthiourea involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfur atom in its structure allows it to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation .
Comparison with Similar Compounds
Hexanoylthiourea is unique compared to other thiourea derivatives due to its specific hexanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: Contains a phenyl group instead of a hexanoyl group.
Benzoylthiourea: Contains a benzoyl group, offering different reactivity and applications
Properties
CAS No. |
41510-13-8 |
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Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
N-carbamothioylhexanamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |
InChI Key |
YNRXRRMQCMANTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)N |
Origin of Product |
United States |
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